molecular formula C17H19ClN2S2 B4857027 N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea

N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea

Cat. No. B4857027
M. Wt: 350.9 g/mol
InChI Key: QDZYWFQEOAHJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea, commonly known as DMTU, is a synthetic compound that has been widely used in scientific research for its antioxidant properties. It is a thiourea derivative that can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress.

Scientific Research Applications

DMTU has been extensively used in scientific research for its antioxidant properties. It has been shown to protect cells from oxidative stress induced by various stimuli such as hydrogen peroxide, tert-butyl hydroperoxide, and ionizing radiation. DMTU has also been used to study the role of oxidative stress in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Mechanism of Action

DMTU acts as a N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea scavenger by donating a sulfur atom to the this compound and forming a stable adduct. This prevents the this compound from reacting with cellular components such as DNA, proteins, and lipids, and thus protects cells from oxidative damage. DMTU has also been shown to activate various antioxidant enzymes such as superoxide dismutase and catalase, which further enhance its antioxidant activity.
Biochemical and Physiological Effects:
DMTU has been shown to have various biochemical and physiological effects. It can reduce the levels of this compound and lipid peroxidation products in cells and tissues. DMTU has also been shown to modulate various signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival. DMTU can also inhibit the activity of various enzymes such as xanthine oxidase and NADPH oxidase, which produce this compound.

Advantages and Limitations for Lab Experiments

DMTU has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily dissolved in cell culture media and physiological buffers. DMTU is also non-toxic and does not interfere with cell viability assays such as MTT and trypan blue exclusion. However, DMTU has some limitations as well. It can interfere with some assays that rely on N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea production such as the dichlorofluorescein assay. DMTU can also interact with other thiols and reduce their activity, which can affect the interpretation of some experiments.

Future Directions

There are several future directions for the research on DMTU. One direction is to study the effects of DMTU on mitochondrial function and metabolism. Another direction is to investigate the role of DMTU in regulating autophagy, a cellular process that is involved in the degradation of damaged proteins and organelles. DMTU can also be used in combination with other antioxidants or chemotherapeutic agents to enhance their efficacy. Finally, the development of novel DMTU derivatives with improved antioxidant activity and pharmacokinetic properties can also be explored.
Conclusion:
In conclusion, DMTU is a synthetic compound that has been widely used in scientific research for its antioxidant properties. It can scavenge N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea, protect cells from oxidative stress, and modulate various signaling pathways. DMTU has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on DMTU, which can provide new insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylethyl]-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2S2/c1-12-9-13(2)11-15(10-12)20-17(21)19-7-8-22-16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZYWFQEOAHJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.